molecular formula C11H20O B1360222 2-Pentylcyclohexanone CAS No. 32362-97-3

2-Pentylcyclohexanone

Cat. No.: B1360222
CAS No.: 32362-97-3
M. Wt: 168.28 g/mol
InChI Key: UXJMXERXJQAWSP-UHFFFAOYSA-N
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Description

2-Pentylcyclohexanone is an organic compound with the molecular formula C({11})H({20})O It is a ketone, characterized by a cyclohexane ring substituted with a pentyl group and a carbonyl group

Scientific Research Applications

2-Pentylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones. It serves as a model substrate for investigating the specificity and activity of various enzymes.

    Medicine: Research into the pharmacological properties of this compound and its derivatives is ongoing

    Industry: In industrial chemistry, this compound is used as a precursor for the synthesis of fragrances, flavors, and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentylcyclohexanone can be synthesized through several methods. One common approach involves the alkylation of cyclohexanone with pentyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods: On an industrial scale, this compound can be produced via catalytic hydrogenation of 2-pentylphenol. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The hydrogenation reaction converts the phenol group to a cyclohexanone structure.

Chemical Reactions Analysis

Types of Reactions: 2-Pentylcyclohexanone undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound oxime using hydroxylamine hydrochloride in the presence of a base.

    Reduction: The compound can be reduced to 2-pentylcyclohexanol using reducing agents like lithium aluminum hydride (LiAlH({4})).

    Substitution: Halogenation reactions can occur at the alpha position relative to the carbonyl group using halogenating agents such as bromine or chlorine.

Common Reagents and Conditions:

    Oxidation: Hydroxylamine hydrochloride, base (e.g., sodium hydroxide), aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH({4})), anhydrous ether or THF.

    Substitution: Bromine or chlorine, acetic acid or other solvents.

Major Products:

    Oxidation: this compound oxime.

    Reduction: 2-Pentylcyclohexanol.

    Substitution: Alpha-halo-2-pentylcyclohexanone.

Mechanism of Action

The mechanism by which 2-pentylcyclohexanone exerts its effects depends on the specific reaction or application. In enzymatic reactions, it typically acts as a substrate that undergoes transformation through the catalytic action of the enzyme. The carbonyl group in the compound is often the site of reactivity, participating in nucleophilic addition or substitution reactions. The molecular targets and pathways involved vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

2-Pentylcyclohexanone can be compared with other similar compounds such as:

    Cyclohexanone: Lacks the pentyl group, making it less hydrophobic and altering its reactivity.

    2-Phenylcyclohexanone: Contains a phenyl group instead of a pentyl group, which significantly changes its chemical properties and applications.

    2-Methylcyclohexanone: Has a methyl group instead of a pentyl group, resulting in different steric and electronic effects.

Uniqueness: The presence of the pentyl group in this compound imparts unique hydrophobic characteristics and influences its reactivity compared to other cyclohexanone derivatives. This makes it particularly useful in applications where hydrophobic interactions are important.

By understanding the properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial contexts.

Properties

IUPAC Name

2-pentylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJMXERXJQAWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865633
Record name 2-Pentylcyclohexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32362-97-3
Record name 2-Pentylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32362-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pentylcyclohexan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032362973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Pentylcyclohexan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pentylcyclohexan-1-one
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCCCC=C1CCCCC1=O
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

In a 100 ml-volume three-way-cocked eggplant type flask whose atmosphere had been displaced with nitrogen was charged 845 mg (0.5 mmole) of Ru2Cl4 ((+)-BINAP)2 (NEt3), and 17.8 g (100 mmole) of 2-pentylidenecyclohexanone and 50 ml of methylene chloride were added thereto to form a solution. The solution was put in a 100 ml autoclave having been displaced with nitrogen and stirred at 50° C. under a hydrogen pressure of 90 kg/cm2 for 23 hours to conduct a hydrogenation reaction. The solvent was removed from the reaction mixture by distillation, and the residue was purified by silica gel column chromatography- using a mixed solvent of diethyl ether and hexane (1:4 by volume) as an eluent to obtain 16 g (percent yield: 90%) of 2-pentylcyclohexanone as a clear yellow liquid. 1H-NMR (CDCl3)δ(ppm): 1.20 (t, 3H, J=7 Hz), 1.40 (m, 8H), 1.50-2.50 (m, 9H)
Quantity
845 mg
Type
reactant
Reaction Step One
Name
2-pentylidenecyclohexanone
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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